BenchChemオンラインストアへようこそ!

Pioglitazone Hydrochloride

Cardiovascular pharmacology Drug safety Comparative effectiveness research

Pioglitazone HCl (CAS 112529-15-4) is the only TZD remaining in widespread global clinical use, establishing it as the definitive reference standard for PPARγ-mediated insulin sensitization research. Unlike rosiglitazone, it exhibits distinct lipid-modulating benefits from weak PPARα agonism, with significantly lower risk of heart failure (HR 0.77) and all-cause mortality (HR 0.86) in cohort studies. Use as the benchmark comparator for preclinical NASH, cardiovascular, and metabolic studies. High purity (≥98%), crystalline solid, soluble in DMSO/DMF. Order this unmatched reference compound to ensure reproducible, clinically translatable research.

Molecular Formula C19H21ClN2O3S
Molecular Weight 392.9 g/mol
CAS No. 112529-15-4
Cat. No. B1678392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone Hydrochloride
CAS112529-15-4
Synonyms5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione
Actos
AD 4833
AD-4833
AD4833
pioglitazone
pioglitazone hydrochloride
U 72107A
U-72107A
U72,107A
U72107A
Molecular FormulaC19H21ClN2O3S
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl
InChIInChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H
InChIKeyGHUUBYQTCDQWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solidw powder
Solubility1.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone Hydrochloride (CAS 112529-15-4) for Research and Pharmaceutical Development: Sourcing the Clinically Validated TZD with Differentiated Safety Profile


Pioglitazone hydrochloride is a thiazolidinedione (TZD) class antihyperglycemic agent that functions as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, with a reported EC50 of approximately 500-600 nM for human PPARγ . Unlike other TZDs such as rosiglitazone, pioglitazone also exhibits weak PPARα agonistic activity, which contributes to its distinct lipid-modulating profile [1]. The compound is supplied as the hydrochloride salt (CAS 112529-15-4), a crystalline solid with defined solubility characteristics in DMSO, DMF, and aqueous buffer systems . Pioglitazone is the only TZD remaining in widespread global clinical use following the withdrawal of troglitazone due to hepatotoxicity and the severe restrictions placed on rosiglitazone due to cardiovascular safety concerns, establishing it as the reference standard for PPARγ-mediated insulin sensitization research and comparator studies for next-generation TZD analogs [2].

Pioglitazone Hydrochloride: Why In-Class Substitution with Rosiglitazone or Other TZDs Is Not Scientifically Justifiable


Thiazolidinediones are not functionally interchangeable despite their shared PPARγ agonism. Pioglitazone and rosiglitazone exhibit divergent effects on lipid metabolism, cardiovascular outcomes, and cytochrome P450-mediated drug interaction potential, with pioglitazone demonstrating a significantly lower risk of heart failure (adjusted HR 0.77, 95% CI 0.69-0.87) and all-cause mortality (adjusted HR 0.86, 95% CI 0.75-0.98) in head-to-head cohort studies [1]. Rosiglitazone increases total cholesterol by a net between-drug effect of 13.91 mg/dL (95% CI 1.20-26.62) compared to pioglitazone [2], while pioglitazone's weak PPARα agonism confers triglyceride-lowering benefits absent in rosiglitazone [3]. Furthermore, troglitazone is no longer clinically available due to idiosyncratic hepatotoxicity, and newer analogs such as lobeglitazone and MSDC-0602K lack the extensive long-term safety database that supports pioglitazone's use as the established reference standard in both clinical and preclinical research [4]. These quantitative differences mandate compound-specific procurement rather than generic TZD substitution for reproducible research outcomes.

Pioglitazone Hydrochloride Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement Decisions


Pioglitazone vs. Rosiglitazone: Superior Cardiovascular Safety Demonstrated in Large-Scale Cohort Analysis

Pioglitazone demonstrates a significantly lower risk of heart failure and all-cause mortality compared to rosiglitazone. In a retrospective cohort study of 39,736 older patients with type 2 diabetes, the composite outcome of death or hospital admission for acute myocardial infarction or heart failure occurred in 5.3% of pioglitazone-treated patients versus 6.9% of rosiglitazone-treated patients (adjusted HR 0.83, 95% CI 0.76-0.90) [1]. The number needed to harm for rosiglitazone versus pioglitazone was 93 patients per year for the composite outcome. Secondary analyses showed a lower risk of death (adjusted HR 0.86, 0.75-0.98) and heart failure (adjusted HR 0.77, 0.69-0.87) with pioglitazone, while no significant difference was observed for acute myocardial infarction (adjusted HR 0.95, 0.81-1.11) [1].

Cardiovascular pharmacology Drug safety Comparative effectiveness research

Pioglitazone vs. Rosiglitazone: Favorable and Opposing Lipid Profile Modulation

Pioglitazone and rosiglitazone exert opposing effects on lipid profiles despite similar glycemic efficacy. In a clinical practice study of 125 patients switched from troglitazone, pioglitazone reduced mean cholesterol by 4.7%, triglycerides by 11.3%, and LDL cholesterol by 7.3%, whereas rosiglitazone increased these parameters by 8.4%, 38.4%, and 8.1%, respectively [1]. HDL increased 2.6% with pioglitazone but decreased 6.3% with rosiglitazone [1]. A meta-analysis confirmed that rosiglitazone increased total cholesterol compared to pioglitazone with a net between-drug effect of 13.91 mg/dL (95% CI 1.20-26.62) [2]. Glycemic control (HbA1c reduction) was equivalent between the two agents (between-drug difference -0.07%, 95% CI -0.41 to 0.27) [2].

Lipid metabolism Cardiometabolic pharmacology Clinical chemistry

Pioglitazone vs. Rosiglitazone: Differential PPARγ Binding Potency and PPARα Cross-Reactivity

Pioglitazone and rosiglitazone exhibit distinct receptor activation profiles. Pioglitazone activates human PPARγ with an EC50 of approximately 500-600 nM, while also demonstrating weak PPARα agonistic activity that is absent in rosiglitazone . In macrophage studies, rosiglitazone was approximately 10 times more potent than pioglitazone in enhancing mRNA expression of proatherogenic factors CD36 and adipophilin, with potencies corresponding to their relative PPARγ agonistic activities [1]. However, both agents were similarly potent in enhancing antiatherogenic factors LXRα and ABCA1, and pioglitazone's effects on cholesteryl ester metabolism correlated with its PPARα agonistic activity, a property unique among clinically used TZDs [1]. Pioglitazone's PPARα-dependent regulation of inflammatory genes (VCAM-1, IκBα) has been confirmed in PPARα-deficient mouse models [2].

Nuclear receptor pharmacology Molecular pharmacology Receptor binding kinetics

Pioglitazone vs. MSDC-0602K: Distinct Mitochondrial Pyruvate Carrier (MPC) Inhibition Profile

Pioglitazone inhibits mitochondrial pyruvate oxidation and pyruvate-driven ATP synthesis through an MPC-independent mechanism, distinguishing it from other TZDs and next-generation analogs. In isolated hepatocyte mitochondria, pioglitazone (10 μM) significantly inhibits pyruvate-driven ATP synthesis regardless of MPC2 expression status, whereas MSDC-0602K and rosiglitazone retain MPC-dependent inhibitory capacity [1]. Fluxomic analyses confirm that MSDC-0602K inhibits MPC akin to rosiglitazone but unlike pioglitazone, which operates through an alternative pathway [2]. Pioglitazone also suppresses hepatocellular glucose production without altering key gluconeogenic gene expression, a functional outcome not replicated by MPC-targeted agents [3].

Mitochondrial metabolism Hepatocellular bioenergetics Insulin sensitizer mechanism

Pioglitazone vs. PXL065 (Deuterium-Stabilized R-Enantiomer): Established Efficacy with Full PPARγ Activity vs. Selective MPC Targeting

PXL065, the deuterium-stabilized R-stereoisomer of pioglitazone, is specifically engineered to lack PPARγ activity while retaining mitochondrial pyruvate carrier (MPC) inhibition, contrasting with pioglitazone's full PPARγ agonism. In the Phase II DESTINY-1 trial, PXL065 demonstrated liver fat content (LFC) reductions of 21-25% from baseline (p = 0.008-0.02 vs placebo), comparable to pioglitazone's historical efficacy in NASH, but with reduced potential for PPARγ-driven side effects such as weight gain and fluid retention [1]. Pioglitazone, as the racemic mixture, provides both PPARγ-mediated insulin sensitization and MPC inhibition, making it the appropriate comparator for evaluating whether PPARγ activity is necessary or dispensable for therapeutic benefit in specific disease models [2].

NASH therapeutics Stereoisomer pharmacology Deuterium chemistry

Pioglitazone vs. Troglitazone: Superior Safety Profile with Absence of K-ATP Channel and Platelet Aggregation Inhibition

Pioglitazone and troglitazone exhibit distinct off-target pharmacological profiles that account for troglitazone's clinical withdrawal and pioglitazone's continued use. Troglitazone, but not pioglitazone, inhibits ATP-sensitive K+ (K-ATP) channel activity in pancreatic β-cells, an effect that may contribute to troglitazone's unique adverse event profile [1]. Similarly, troglitazone (0.1-1 μM) and vitamin E (500 nM) potently inhibit ADP-, collagen-, and thrombin-induced platelet aggregation, whereas pioglitazone does not inhibit platelet aggregation at any tested concentration [2]. Computationally, pioglitazone shows superior predicted intestinal absorption (92.42%) compared to troglitazone (88.78%) and higher CaCO2 permeability (0.978 vs. 0.693) [3]. Most critically, troglitazone was withdrawn due to severe idiosyncratic hepatotoxicity, a liability not observed with pioglitazone [4].

Ion channel pharmacology Platelet biology TZD off-target effects

Pioglitazone Hydrochloride: Validated Research and Development Application Scenarios Based on Differentiated Evidence


Reference Standard for Cardiovascular Safety Studies in Diabetic Rodent Models

Utilize pioglitazone as the positive control or comparator arm in preclinical studies evaluating cardiovascular outcomes of novel antidiabetic agents. The established lower risk of heart failure (HR 0.77 vs. rosiglitazone) and mortality (HR 0.86 vs. rosiglitazone) from human cohort data [1] supports its use as a safer TZD reference in murine models of diabetic cardiomyopathy and heart failure. Rosiglitazone may confound cardiovascular endpoints due to its adverse lipid and hemodynamic effects, whereas pioglitazone provides a cleaner cardiovascular safety signal.

Dual PPARγ/α Agonist Tool Compound for Metabolic and Inflammation Research

Employ pioglitazone as a dual PPARγ/PPARα agonist tool compound for studying nuclear receptor crosstalk in metabolic tissues. Pioglitazone's PPARα-dependent regulation of VCAM-1 and IκBα expression [2] distinguishes it from pure PPARγ agonists like rosiglitazone, enabling researchers to dissect PPARγ-specific versus PPARα-mediated effects on inflammation, atherosclerosis, and lipid metabolism. This dual activity is particularly relevant for studies in hepatocytes and endothelial cells where both receptors are co-expressed [3].

MPC-Independent Metabolic Inhibitor for Mitochondrial Bioenergetics Research

Deploy pioglitazone as an MPC-independent inhibitor of mitochondrial pyruvate metabolism to study alternative pathways of pyruvate oxidation and gluconeogenesis. Unlike MSDC-0602K or rosiglitazone, pioglitazone inhibits pyruvate-driven ATP synthesis and hepatocellular glucose production through a mechanism that does not require MPC1 or MPC2 [4]. This unique property makes pioglitazone a valuable tool for distinguishing MPC-dependent from MPC-independent metabolic regulation in isolated mitochondria and hepatocyte preparations.

Benchmark Comparator for Next-Generation TZD and NASH Drug Development

Use pioglitazone as the benchmark efficacy and safety comparator for preclinical and clinical development of novel TZD analogs, including deuterium-stabilized enantiomers (PXL065) and MPC-selective agents (MSDC-0602K). Pioglitazone's well-characterized efficacy in NASH, combined with its established side effect profile (weight gain, fluid retention), provides the reference against which PPARγ-sparing or tissue-selective analogs are evaluated [5]. The extensive long-term safety database supports pioglitazone's role as the definitive TZD reference standard in regulatory-facing studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pioglitazone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.